molecular formula C11H9BrN2O2 B3434451 3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid CAS No. 93618-35-0

3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid

Cat. No. B3434451
CAS RN: 93618-35-0
M. Wt: 281.10 g/mol
InChI Key: GTQOCIVSRQYCAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a bromophenyl group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in different solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Oxidative Cross Coupling

The compound can be used as a reactant in oxidative cross coupling . This is a type of reaction that involves the coupling of two different organic compounds through an oxidation process .

Gold Salt Catalyzed Homocoupling

It can also be used in gold salt catalyzed homocoupling . This is a reaction where two identical organic compounds are joined together in the presence of a gold salt catalyst .

1,4-Addition Reactions with α,β-Unsaturated Ketones

The compound can be used in 1,4-addition reactions with α,β-unsaturated ketones . This is a type of reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound .

Enantioselective Addition Reactions

It can be used in enantioselective addition reactions . These are reactions that produce one enantiomer of a chiral molecule in preference to the other .

Synthesis of Anthranilamide-Protected Arylboronic Acids

The compound can be used in the synthesis of anthranilamide-protected arylboronic acids via Suzuki-Miyaura coupling . These compounds are useful in various chemical reactions .

Synthesis and Characterization of Monoisomeric Phthalocyanines

It can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These are a type of chemical compound used in various applications, including dye-sensitized solar cells .

Synthesis of Phthalocyanine-Fullerene Dyads

Lastly, it can be used in the synthesis of phthalocyanine-fullerene dyads . These are compounds that have potential applications in photovoltaic devices .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be studied in more detail to better understand its behavior .

properties

IUPAC Name

5-(3-bromophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQOCIVSRQYCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200466
Record name 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid

CAS RN

93618-35-0
Record name 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93618-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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